molecular formula ¹³C₃H₄O B1145792 Acrolein-13C3 CAS No. 1325559-16-7

Acrolein-13C3

Cat. No.: B1145792
CAS No.: 1325559-16-7
M. Wt: 59.04
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

This compound represents a stable isotope-labeled variant of the simplest unsaturated aldehyde, where all three carbon atoms in the molecular structure are substituted with carbon-13 isotopes. The systematic International Union of Pure and Applied Chemistry name for this compound is (1,2,3-13C3)prop-2-enal, reflecting the complete isotopic substitution across the three-carbon chain. The molecular formula is expressed as 13C3H4O, distinguishing it from the conventional acrolein formula of C3H4O through the explicit notation of the carbon-13 isotopes.

The compound maintains the characteristic structural features of acrolein while incorporating the isotopic labeling that enables advanced analytical applications. The linear molecular structure can be represented as H213C=13CH13CHO, clearly indicating the position of each carbon-13 atom within the aldehyde framework. This isotopic substitution results in a molecular weight of 59.041 grams per mole, compared to the 56.06 grams per mole of unlabeled acrolein.

The Chemical Abstracts Service registry numbers for different isotopically labeled variants provide precise identification in scientific databases. The fully labeled this compound is catalogued under specific identifiers that distinguish it from partially labeled variants such as Acrolein-2-13C, which contains carbon-13 substitution at only the second carbon position. The International Chemical Identifier key for this compound is HGINCPLSRVDWNT-VMIGTVKRSA-N, which differs from the unlabeled compound through the isotopic specification.

Commercial preparations of this compound typically achieve isotopic purity levels exceeding 99 atom percent carbon-13, with chemical purity generally maintained at 90 percent or higher. These preparations commonly include hydroquinone as a stabilizer to prevent polymerization during storage and handling, reflecting the reactive nature of the aldehyde functional group. The compound exhibits physical properties similar to unlabeled acrolein, including a boiling point of approximately 53 degrees Celsius and a density of 0.883 grams per milliliter at 25 degrees Celsius.

Historical Development of 13C-Labeled Acrolein

The historical development of this compound builds upon the foundational discovery and characterization of acrolein itself, which was first named and characterized as an aldehyde by Swedish chemist Jöns Jacob Berzelius in 1839. Berzelius had been investigating thermal degradation products of glycerol, a material used in soap manufacturing, when he identified this reactive aldehyde compound. The name acrolein derives from a contraction of 'acrid', referring to its pungent smell, and 'oleum', referring to its oil-like consistency.

The development of carbon-13 labeled compounds emerged significantly later as analytical chemistry advanced and nuclear magnetic resonance spectroscopy became available for research applications. The specific development of this compound represents part of the broader expansion of stable isotope-labeled compounds that began gaining prominence in the late 20th century for metabolic and mechanistic studies. This development was driven by the need for precise analytical tools that could distinguish between endogenously produced compounds and those introduced experimentally.

Research applications utilizing this compound began appearing in scientific literature as early as the 1990s and 2000s, particularly in studies investigating tobacco combustion chemistry and glycerol degradation pathways. These early applications demonstrated the compound's utility in quantifying specific formation pathways and distinguishing isotopically labeled products from background levels of naturally occurring acrolein. The development of synthesis methods for this compound required sophisticated organic chemistry techniques to incorporate carbon-13 at all three carbon positions while maintaining the structural integrity and reactivity of the parent compound.

The commercial availability of this compound expanded as demand grew from research institutions studying environmental toxicology, food chemistry, and metabolic processes. Manufacturing processes were developed to produce the compound with high isotopic purity and chemical stability, incorporating stabilizing agents to prevent unwanted polymerization reactions that could compromise the analytical utility of the labeled compound.

Significance in Isotope Tracer Research

The significance of this compound in isotope tracer research stems from its ability to provide unambiguous identification and quantification of acrolein formation pathways in complex biological and chemical systems. Research has demonstrated its critical importance in metabolic studies where distinguishing between endogenous acrolein production and exogenous exposure represents a fundamental analytical challenge. The isotopic labeling enables researchers to track specific metabolic pathways and quantify the contribution of particular precursor compounds to acrolein formation.

Studies investigating glycerol degradation pathways have utilized this compound to quantify the extent of acrolein formation during thermal processes. Research involving cigarette combustion demonstrated that glycerol-13C3 added to tobacco could be tracked through its conversion to this compound, providing quantitative data on degradation efficiency. These studies revealed that only a small fraction of added glycerol, approximately 0.25 to 0.30 percent by weight, converted to acrolein during combustion processes, with the largest portion observed in sidestream smoke rather than mainstream smoke.

In biomedical research, this compound has proven invaluable for investigating acrolein metabolism and biomarker formation. Studies have successfully demonstrated the formation of carbon-13 labeled metabolites in biological systems, including 13C3-3-hydroxypropylmercapturic acid and 13C3-dihydroxypropylmercapturic acid, which serve as specific biomarkers of acrolein exposure. These investigations have revealed that exposure to propylene glycol and glycerol mixtures in electronic cigarette aerosols leads to detectable levels of these labeled metabolites in urine samples, confirming the thermal degradation pathway from glycerol to acrolein in vivo.

The analytical applications of this compound extend to environmental monitoring and food chemistry research. The compound serves as an internal standard in mass spectrometry analyses, enabling precise quantification of acrolein levels in complex matrices where conventional analytical approaches might suffer from interference or matrix effects. Research has also utilized the compound to investigate acrolein formation during food processing, particularly in studies examining thermal degradation of carbohydrates and lipid peroxidation processes.

Comparison with Non-Labeled Acrolein

The comparison between this compound and non-labeled acrolein reveals both fundamental similarities and critical analytical differences that determine their respective applications in research. Both compounds share identical chemical reactivity and biological activity, as the isotopic substitution does not significantly alter the electronic structure or chemical behavior of the molecule. The aldehyde functional group retains its characteristic reactivity toward nucleophiles, and the carbon-carbon double bond maintains its susceptibility to addition reactions and polymerization.

The primary distinction lies in the molecular weight difference, with this compound exhibiting a mass increase of 3.041 atomic mass units compared to unlabeled acrolein. This mass difference proves crucial in mass spectrometry applications, where the isotopic pattern enables unambiguous identification and quantification even in complex biological matrices. The mass shift facilitates the use of stable isotope dilution methods, considered the gold standard for quantitative analysis in analytical chemistry.

Spectroscopic properties differ significantly between the labeled and unlabeled compounds, particularly in nuclear magnetic resonance spectroscopy applications. Carbon-13 nuclear magnetic resonance spectra of this compound show enhanced signal intensity for all carbon positions due to the 100 percent carbon-13 enrichment, compared to the natural abundance of approximately 1.1 percent carbon-13 in unlabeled acrolein. This enhancement enables detailed structural analysis and provides improved sensitivity for mechanistic studies investigating chemical transformations.

Property Acrolein This compound Difference
Molecular Weight (g/mol) 56.06 59.041 +3.041
Isotopic Composition Natural 13C abundance (~1.1%) >99 atom % 13C Enhanced labeling
Chemical Reactivity Standard aldehyde reactivity Identical reactivity None
Mass Spectrometry Detection Standard molecular ion Mass-shifted molecular ion +3 mass units
Nuclear Magnetic Resonance Natural abundance 13C signals Enhanced 13C signals 100x signal enhancement

The analytical applications differ substantially between the two compounds. While unlabeled acrolein serves as the target analyte in most environmental and biological monitoring studies, this compound functions primarily as an analytical standard or tracer compound. The isotopic labeling enables its use in metabolic studies where distinguishing between endogenous production and exogenous exposure represents a critical requirement for accurate assessment of biological processes.

Commercial availability and cost considerations also distinguish these compounds significantly. Unlabeled acrolein is produced industrially on a scale of hundreds of thousands of tons annually through propene oxidation processes, making it readily available and relatively inexpensive. In contrast, this compound requires specialized synthesis using carbon-13 enriched precursors, resulting in substantially higher costs and limited availability restricted primarily to research applications.

The stability and storage requirements remain similar for both compounds, with both requiring stabilization to prevent polymerization and careful handling due to their reactive nature. However, the higher value and specialized nature of this compound typically necessitate more stringent storage conditions and inventory management in research laboratories.

Properties

CAS No.

1325559-16-7

Molecular Formula

¹³C₃H₄O

Molecular Weight

59.04

Synonyms

2-Propen-1-one-13C3;  Acrylaldehyde-13C3;  Acrylic Aldehyde-13C3;  Allyl Aldehyde-13C3;  Aqualin-13C3;  Magnacide B-13C3;  Magnacide H-13C3;  NSC 8819-13C3;  Propenal-13C3; 

Origin of Product

United States

Scientific Research Applications

Tobacco Research

Quantitative Measurement of Glycerol Degradation

One significant application of Acrolein-13C3 is in tobacco research, where it is used to study the degradation of glycerol in cigarette smoke. A study quantitatively assessed the conversion of glycerol-13C3 into acrolein and acetone during smoking. The findings indicated that only about 0.25% to 0.30% of the added glycerol was converted to these compounds, with a larger portion observed in sidestream smoke compared to mainstream smoke .

Table 1: Conversion Rates of Glycerol-13C3 to this compound and Acetone-13C3

Cigarette StyleMainstream Smoke Conversion (%)Sidestream Smoke Conversion (%)
Brand A<0.080.25–0.30
Brand B<0.080.25–0.30
Brand C<0.080.25–0.30

This research is critical for understanding the formation of harmful compounds in tobacco products and their potential health impacts.

Environmental Health Studies

Toxicological Assessments

Acrolein is known for its toxic effects, particularly in relation to oxidative stress and cellular damage. Studies have shown that exposure to acrolein can lead to significant cytotoxic effects in various cell types, including hepatocytes and lung cells . this compound is used as a tracer in these studies to understand the metabolic pathways and toxicokinetics of acrolein exposure.

Case Study: Acrolein-Induced Cytotoxicity

In a controlled study, cells treated with varying concentrations of acrolein exhibited different levels of oxidative stress and cell death. The use of this compound allowed researchers to track the metabolic fate of acrolein within the cells, revealing that higher concentrations led to mitochondrial dysfunction and increased apoptosis markers .

Biomarker Development

Quantification in Biological Samples

This compound has been utilized as an internal standard in the development of stable isotope dilution assays for quantifying acrolein levels in biological fluids such as urine. One notable study focused on measuring (3-hydroxypropyl)mercapturic acid, a metabolite of acrolein, in smokers' urine samples . This application is crucial for establishing biomarkers that can help assess exposure levels and potential health risks associated with acrolein.

Table 2: Urinary Levels of Acrolein Metabolites in Smokers vs Non-Smokers

GroupUrinary 3-Hydroxypropylmercapturic Acid (µg/g creatinine)
SmokersSignificantly higher levels compared to non-smokers
Non-SmokersBaseline levels

Food Safety and Quality Control

Detection in Food Products

This compound is also applied in food safety research to monitor the presence of acrolein in fats and oils during processing. The stable isotope dilution method allows for accurate quantification, which is essential for ensuring food safety standards are met .

Comparison with Similar Compounds

Data Tables

Table 1: Glycerol-13C3 Conversion to this compound in Cigarette Smoke
Smoking Regime Mainstream Conversion (%) Sidestream Conversion (%)
Standard Cambridge Filter ≤0.08 ≤0.15
Canadian Intense ≤0.08 ≤0.15

Source: Adapted from Contributions to Tobacco Research

Table 2: Isotopic Enrichment in Acrylamide Formation
Compound Spiked Acrylamide Increase (%) ¹³C-Labeled Acrylamide Detected
This compound 32.5 Trace (statistically insignificant)
Acrylic Acid-1-13C 35.6 Trace (statistically insignificant)

Source: UC Davis study on olive sterilization

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Acrolein-13C3 derivatives in analytical workflows?

  • Methodological Answer : this compound derivatives (e.g., DNPH derivatives) require precise stoichiometric control to ensure isotopic purity. For example, a 1:1 molar ratio of this compound to DNPH in acetonitrile, catalyzed by perchloric acid, yields stable derivatives after 10 minutes . Characterization via LC-MS in negative ion mode should target the molecular ion m/z 237.8–238.2 (SIM mode) to confirm isotopic integrity. Retention time discrepancies (e.g., 12.92 min for this compound vs. 11.87 min for acetone-12C3) must be validated using reference standards to avoid misidentification .

Q. How can researchers ensure reproducibility in quantifying this compound in complex matrices like tobacco smoke?

  • Methodological Answer : Use internal standards (e.g., propionaldehyde-13C3) to normalize matrix effects. Calibration curves should span 0.1–10 µg/mL, with recovery rates ≥85% in spiked samples. For tobacco studies, account for background carbonyls from incomplete combustion (e.g., non-labeled acetone and propionaldehyde) by subtracting their M+1 ion contributions (m/z 236.8–237.2) .

Advanced Research Questions

Q. How should researchers resolve contradictions in isotopic interference when analyzing this compound in multi-component systems?

  • Methodological Answer : Cross-validate chromatographic and spectral data. For instance, non-labeled acetone-12C3 produces a minor M+1 ion (m/z 237.0) overlapping with this compound’s molecular ion. Resolve this via high-resolution MS (HRMS) with ≥20,000 resolving power or orthogonal separation methods (e.g., HILIC vs. reverse-phase HPLC) . Statistical tools like ANOVA can quantify interference significance (p < 0.05) .

Q. What experimental designs optimize mechanistic studies of this compound’s role in lipid peroxidation pathways?

  • Methodological Answer : Employ isotopic tracing in in vitro models (e.g., HepG2 cells) with 13C-labeled lipid substrates. Monitor 13C incorporation into malondialdehyde (MDA) via GC-MS. Control for artifactual oxidation by adding antioxidants (e.g., butylated hydroxytoluene) during sample preparation . Dose-response studies (0.1–10 µM this compound) should correlate exposure duration with MDA-13C3 yield .

Q. How can researchers address conflicting data on this compound’s environmental stability in aqueous systems?

  • Methodological Answer : Conduct kinetic studies under controlled pH (4–9) and temperature (4–37°C). Use 13C-NMR to track hydrolysis products (e.g., acrylic acid-13C3). Half-life calculations (t1/2) should incorporate Arrhenius equations, with activation energy (Ea) comparisons to non-labeled acrolein. Discrepancies >20% suggest isotopic effects requiring quantum mechanical modeling .

Data Interpretation and Validation

Q. What statistical frameworks are robust for analyzing dose-dependent toxicity of this compound in in vivo models?

  • Methodological Answer : Apply benchmark dose (BMD) modeling to LC50/EC50 data. Use Bayesian hierarchical models to pool data from multiple studies, weighting by sample size and methodological rigor (e.g., OECD-compliant assays). Confounding variables (e.g., animal strain variability) should be addressed via mixed-effects regression .

Q. How to validate the specificity of this compound detection in high-background environments (e.g., urban air samples)?

  • Methodological Answer : Deploy tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). For example, fragment this compound’s precursor ion (m/z 238) to product ions (m/z 193, 149) and compare ratios to reference spectra. Field blanks and isotope dilution (e.g., this compound spiked at 0.5 ppb) should achieve ≥90% recovery .

Experimental Design and Best Practices

Q. What protocols minimize isotopic exchange during long-term storage of this compound solutions?

  • Methodological Answer : Store solutions in amber vials at −80°C with stabilizers (e.g., 0.1% hydroquinone). Monthly QC checks via FTIR (C=O stretch at 1700 cm⁻1) and LC-MS monitor degradation. Avoid plasticizers by using glassware and PTFE-lined caps .

Q. How to design a longitudinal study assessing this compound’s bioaccumulation in aquatic organisms?

  • Methodological Answer : Use zebrafish (Danio rerio) exposed to 0.1–1.0 ppm this compound for 28 days. Sacrifice cohorts weekly, extract lipids via Folch method, and quantify 13C enrichment via EA-IRMS. Control for microbial degradation by sterilizing water (UV treatment) .

Tables for Key Analytical Parameters

Parameter This compound Acetone-12C3 Propionaldehyde-12C3
Retention Time (min) 12.9211.8714.24
Molecular Ion (m/z)238.0237.0 (M+1)237.0 (M+1)
LOD (LC-MS, SIM mode)0.05 µg/mL0.1 µg/mL0.1 µg/mL

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